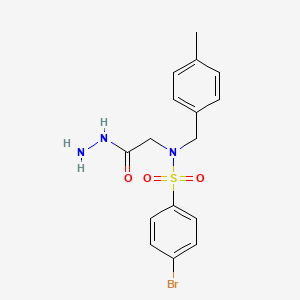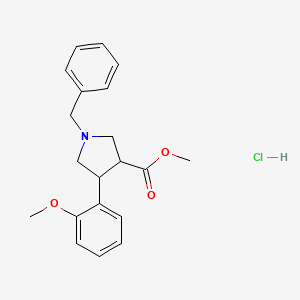![molecular formula C22H21FN2O4S B12500965 N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500965.png)
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with benzyl, 4-fluorophenylsulfonyl, and 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine under controlled conditions.
Introduction of the Benzyl Group: Benzylation of the glycinamide is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The benzylated glycinamide is then reacted with 4-fluorophenylsulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Methoxylation with 4-Methoxyphenyl Group: Finally, the compound is treated with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- N-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-hydroxyphenyl)glycinamide
Uniqueness
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the specific combination of substituents on the glycinamide backbone. The presence of both 4-fluorophenylsulfonyl and 4-methoxyphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21FN2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-benzyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H21FN2O4S/c1-29-20-11-9-19(10-12-20)25(30(27,28)21-13-7-18(23)8-14-21)16-22(26)24-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
DMGLCFHLLZTCQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)

![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500903.png)
![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)

![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)

![Methyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500940.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)
![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)
![4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B12500978.png)
